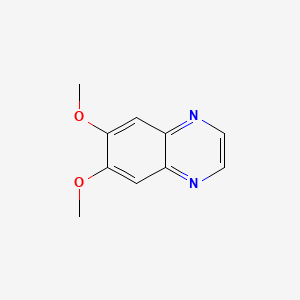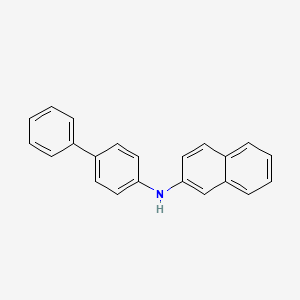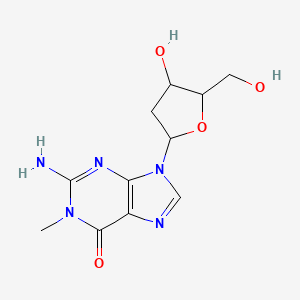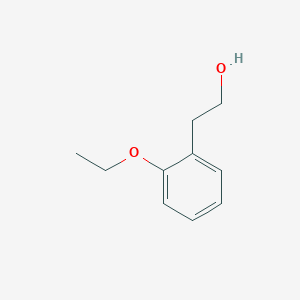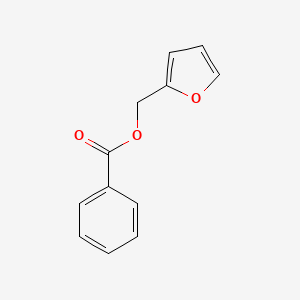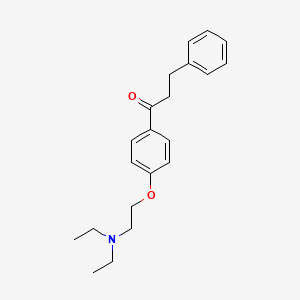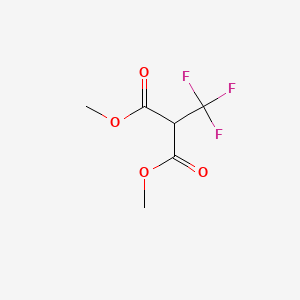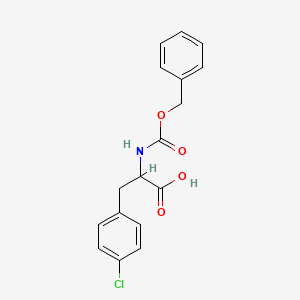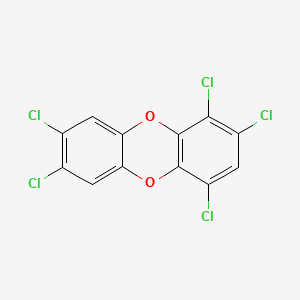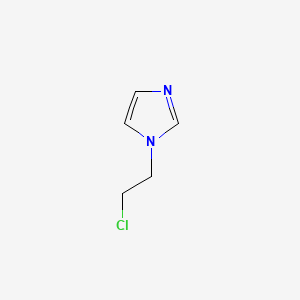
1-(2-Chloroethyl)imidazole
Descripción general
Descripción
1-(2-Chloroethyl)imidazole is a useful research compound. Its molecular formula is C5H7ClN2 and its molecular weight is 130.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antileukemic Properties
1-(2-Chloroethyl)imidazole derivatives have been studied for their potential in antileukemic treatments. Notable is the synthesis and properties of 5(or 4)-[3,3-Bis(2-chloroethyl)-1-triazeno]imidazole-4(or 5)-carboxamide, which has shown promise as an antileukemic agent. This compound, though unstable, can be prepared with precautions and stored for extended periods at low temperatures (Shealy, Krauth, Holum, & Fitzgibbon, 1968).
Broad Bioactivities in Medicinal Chemistry
Imidazole derivatives, including this compound, display a wide range of bioactivities, making them a rapidly developing topic in medicinal chemistry. These compounds are effective in binding with various enzymes and receptors due to their electron-rich characteristics, leading to diverse therapeutic applications in areas such as anticancer, antibacterial, and antiviral treatments (Zhang, Peng, Damu, Geng, & Zhou, 2014).
Synthesis for Industrial Application
The synthesis of 1-(2-Chloroethyl)-2-imidazolidinone from urea and N-(hydroxyethyl)ethylenediamine via condensation and chlorination reactions has been highlighted. This method offers industrial value due to its simplicity, high yield, and low production cost (Chen Shui-ku, 2011).
Corrosion Inhibition Properties
Research has also explored the use of halogen-substituted imidazole derivatives, including those with 2-chloroethyl groups, as corrosion inhibitors for metals. Such compounds have demonstrated significant inhibitory performance in protecting metals like mild steel in acidic environments, making them valuable in industrial applications (Zhang, Xu, Yang, Yin, Liu, & Chen, 2015).
Antitumor Activity and Synthesis Methods
Further, these derivatives have been reviewed for their antitumor activities. Several imidazole compounds, including those with 2-chloroethyl groups, have reached preclinical testing stages, showing promising results in the development of new antitumor drugs (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Mecanismo De Acción
Target of Action
1-(2-Chloroethyl)imidazole is a derivative of imidazole, a five-membered heterocyclic compound. Imidazole derivatives have been found to interact with a variety of therapeutic targets . .
Mode of Action
Imidazole derivatives are known to bind to their targets and induce changes that can lead to various biological effects . The specific interactions between this compound and its targets would need further investigation.
Biochemical Pathways
Imidazole derivatives have been found to influence various biochemical pathways
Pharmacokinetics
Imidazole derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a broad range of bioactivities . The specific effects of this compound would need further investigation.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Análisis Bioquímico
Biochemical Properties
1-(2-Chloroethyl)imidazole plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, contributing to the complexity of biochemical processes. The nature of these interactions is diverse, ranging from binding interactions to enzymatic reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s influence on these cellular processes underscores its potential as a biochemical tool.
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions underline the compound’s potential in influencing biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical implications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses. These findings are essential for determining safe and effective dosage ranges.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding these interactions can provide insights into the compound’s role in metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes . It interacts with transporters and binding proteins, influencing its localization or accumulation. These processes are crucial for understanding the compound’s cellular dynamics.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . Factors such as targeting signals or post-translational modifications that direct it to specific compartments or organelles are of particular interest.
Propiedades
IUPAC Name |
1-(2-chloroethyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c6-1-3-8-4-2-7-5-8/h2,4-5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRYDDUXWFSPQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373926 | |
| Record name | 1-(2-chloroethyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92952-84-6 | |
| Record name | 1-(2-chloroethyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


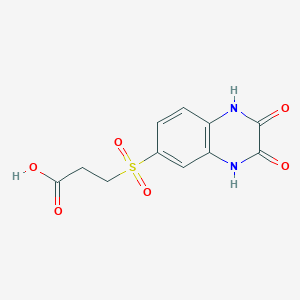
![4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1596641.png)
